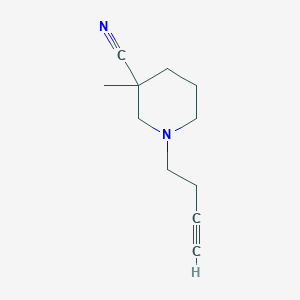
4-(3-Hydroxypropoxy)-3-methoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxypropoxy)-3-methoxybenzonitrile, also known as AHPP, is a chemical compound that has been extensively researched for its potential applications in various fields of science. AHPP is a derivative of 4-hydroxybenzonitrile and has a molecular weight of 199.2 g/mol. It is a white crystalline powder that is soluble in organic solvents and water.
Applications De Recherche Scientifique
Corrosion Inhibition
Research on derivatives of benzonitriles, including those with hydroxy and methoxy groups, has shown significant applications in corrosion inhibition. A study demonstrated the effectiveness of 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition efficiency, highlighting the potential of structurally similar compounds like 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile in corrosion protection applications (Verma, Quraishi, & Singh, 2015).
Antimicrobial Activity
A range of benzonitrile derivatives has been explored for their antimicrobial properties. The synthesis and biological testing of various compounds have shown that certain benzonitriles exhibit antibacterial and antifungal activities, suggesting the potential for similar compounds to serve as antimicrobial agents (Shehadi, Abdelrahman, Abdelraof, & Rashdan, 2022).
Electronic and Photonic Materials
Benzonitrile derivatives have been utilized in the development of organic electronic and photonic materials. For instance, aromatic polyamides incorporating methoxy-substituted benzonitriles have been synthesized, showing promise as blue-emitting materials and electrochromic devices due to their excellent thermal stability and photophysical properties (Liou, Huang, & Yang, 2006).
Environmental Degradation Studies
Studies on the biotransformation of halogenated aromatic nitriles, including bromoxynil (a compound structurally related to benzonitriles), under various anaerobic conditions have provided insights into the environmental degradation pathways of these compounds. This research is crucial for understanding the environmental fate and potential impact of chemical pollutants, including those related to this compound (Knight, Berman, & Häggblom, 2003).
Flavor Release and Food Science
The encapsulation of flavor molecules into layered inorganic nanoparticles for controlled release is a novel area of research. Vanillic acid, a compound related to this compound, has been successfully intercalated into layered double hydroxides, showcasing potential applications in food science for enhancing flavor stability and release profiles (Hong, Oh, & Choy, 2008).
Mécanisme D'action
Safety and Hazards
The safety data sheet for “4-(3-Hydroxypropoxy)-3-methoxybenzonitrile” provides some information on its safety and hazards . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
4-(3-hydroxypropoxy)-3-methoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-11-7-9(8-12)3-4-10(11)15-6-2-5-13/h3-4,7,13H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIRUHOOTFYRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B2579649.png)

![3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2579652.png)
![1-[2-Nitro-4-({[(2-thienylcarbonyl)oxy]imino}methyl)phenyl]piperidine](/img/structure/B2579653.png)
![3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2579654.png)


![2-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2579658.png)


![5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)


